N-(3-Hydroxypropyl)nonanamide

Description

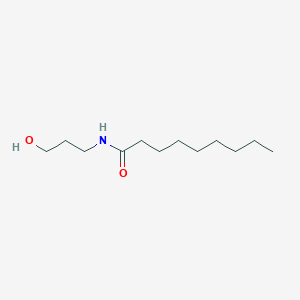

N-(3-Hydroxypropyl)nonanamide is a synthetic amide derivative characterized by a nonanoyl (C9) chain linked to a 3-hydroxypropylamine group. Structurally, the 3-hydroxypropyl group may enhance solubility compared to non-polar alkyl chains, while the nonanamide backbone aligns with capsaicin analogs known for TRPV1 agonist activity .

Properties

IUPAC Name |

N-(3-hydroxypropyl)nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14/h14H,2-11H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUYCGWQBJWWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656010 | |

| Record name | N-(3-Hydroxypropyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35627-80-6 | |

| Record name | N-(3-Hydroxypropyl)nonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)nonanamide typically involves the reaction of nonanoic acid with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

Esterification: Nonanoic acid is first converted to its ester form using an alcohol, typically methanol, in the presence of an acid catalyst.

Amidation: The ester is then reacted with 3-aminopropanol under basic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)nonanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or halides are employed in substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxypropyl)nonanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)nonanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Metrics

| Compound | LogP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding | Half-Life (in vivo) |

|---|---|---|---|---|

| This compound | 3.2 | ~5.8 (aqueous) | Moderate (70-80%) | 2-4 hours |

| Nonivamide | 4.5 | ~1.2 | High (>90%) | 6-8 hours |

| Dihydrocapsaicin | 5.1 | ~0.7 | High (>95%) | 12-24 hours |

- Lipophilicity: this compound’s lower LogP (3.2 vs. Nonivamide’s 4.5) suggests reduced tissue accumulation but faster renal clearance.

- Bioactivity: Nonivamide and dihydrocapsaicin exhibit stronger TRPV1 agonism due to aromatic vanilloid motifs, whereas this compound’s activity remains unverified but is hypothesized to be milder .

Biological Activity

N-(3-Hydroxypropyl)nonanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by a long hydrophobic chain and a hydroxyl group, which may contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 281.48 g/mol. Its structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Inhibition : Similar to other compounds in its class, it may act as an inhibitor of NADPH, which plays a crucial role in various metabolic pathways.

- Antifouling Properties : This compound exhibits antifouling characteristics, making it potentially useful in preventing microbial attachment in various applications .

1. Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism behind this antimicrobial effect may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Cytotoxicity

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in human colorectal carcinoma cells (HCT-116), suggesting potential applications in cancer therapy. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess antimicrobial activity | Inhibited growth of S. aureus and E. coli at concentrations of 50 µg/mL |

| Study 2 | Evaluate cytotoxic effects on cancer cells | Induced significant apoptosis in HCT-116 cells with an IC50 value of 30 µM |

| Study 3 | Investigate antifouling properties | Reduced microbial attachment by 70% compared to control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.